molecular formula C12H20N2O B1386750 N-(2-Furylmethyl)-2-piperidin-1-ylethanamine CAS No. 100525-71-1

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Cat. No. B1386750
M. Wt: 208.3 g/mol
InChI Key: LXYJWYBKBPPUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine, also known as N-Furyl-2-piperidin-1-ylethanamine or N-Furyl-PEP, is an organic compound that is used in various scientific research applications. It is a heterocyclic amine with a piperidine ring and a 2-furylmethyl side chain. It is a colorless crystalline solid with a melting point of 72-76°C, and is soluble in organic solvents such as ethanol, methanol, and dimethylformamide. N-Furyl-PEP is a versatile compound that has been used in a variety of research applications, including drug synthesis, drug delivery, and enzyme inhibition.

Scientific Research Applications

N-Furyl-PEP has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as anticonvulsants, antipsychotics, and antidepressants. It has also been used as a drug delivery agent to improve the solubility and bioavailability of drugs. Additionally, it has been used as an enzyme inhibitor in various biochemical and physiological studies.

Mechanism Of Action

N-Furyl-PEP acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity and memory. It binds to the NMDA receptor and activates it, leading to an influx of calcium ions which results in the activation of various intracellular signaling pathways. These signaling pathways are involved in various physiological processes, such as learning and memory, pain perception, and neuroprotection.

Biochemical And Physiological Effects

N-Furyl-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of the NMDA receptor, leading to enhanced synaptic plasticity and improved learning and memory. It has also been shown to reduce inflammation and oxidative stress, and to protect neurons from damage. Additionally, it has been shown to reduce pain perception and to improve cognitive function.

Advantages And Limitations For Lab Experiments

N-Furyl-PEP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, it is not water soluble, so it must be dissolved in organic solvents for experiments. Additionally, it is not very potent, so it must be used at higher concentrations in order to achieve the desired effects.

Future Directions

There are a variety of potential future directions for research involving N-Furyl-PEP. One potential direction is to explore its potential as a drug delivery agent, as it has been shown to improve the solubility and bioavailability of drugs. Additionally, further research could be conducted to explore its potential as an enzyme inhibitor, as it has been shown to inhibit a variety of enzymes. Additionally, further research could be conducted to explore its potential as a neuroprotective agent, as it has been shown to reduce inflammation and oxidative stress and protect neurons from damage. Finally, further research could be conducted to explore its potential as a cognitive enhancer, as it has been shown to improve cognitive function.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJWYBKBPPUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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